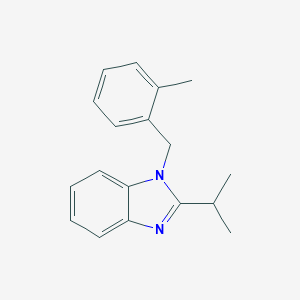
N-(1-adamantyl)-2-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-cyanobenzenesulfonamide, also known as ACSF-2, is a chemical compound with potential therapeutic properties. It belongs to the class of sulfonamides and has been the subject of several scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to enhance the activity of GABA receptors, which could explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anticonvulsant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This could explain its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantyl)-2-cyanobenzenesulfonamide is its high potency, which allows for the use of lower doses in experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-2-cyanobenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticonvulsant. Further studies are needed to fully understand the mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide and its potential therapeutic applications.
In conclusion, N-(1-adamantyl)-2-cyanobenzenesulfonamide is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1-adamantyl)-2-cyanobenzenesulfonamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-2-cyanobenzenesulfonamide involves the reaction of 1-adamantanamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to form N-(1-adamantyl)-2-cyanobenzenesulfonamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H20N2O2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c18-11-15-3-1-2-4-16(15)22(20,21)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-10H2 |
Clave InChI |
UFMRDXHSMXNZQU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)
![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)